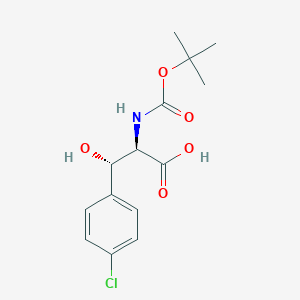
Boc-D-threo-3-(4-chlorophenyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-threo-3-(4-chlorophenyl)serine: is a chemical compound with the molecular formula C14H18ClNO5 and a molecular weight of 315.75. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-threo configuration, and a 4-chlorophenyl group attached to the serine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Boc-D-threo-3-(4-chlorophenyl)serine are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .
Scientific Research Applications
Chemistry: Boc-D-threo-3-(4-chlorophenyl)serine is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a useful tool in understanding protein structure and function .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of potential therapeutics .
Industry: In industrial applications, this compound is used in the production of specialized chemicals and materials. Its role in the synthesis of high-value peptides and proteins makes it an important component in the biotechnology sector .
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Boc-L-threo-3-(4-chlorophenyl)serine: Similar in structure but with an L-threo configuration.
Boc-D-threo-3-(4-fluorophenyl)serine: Contains a fluorine atom instead of chlorine.
Boc-D-threo-3-(4-bromophenyl)serine: Contains a bromine atom instead of chlorine.
Uniqueness: Boc-D-threo-3-(4-chlorophenyl)serine is unique due to its specific D-threo configuration and the presence of a 4-chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C14H18ClNO5 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
UOIXOTOBWPXEFC-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


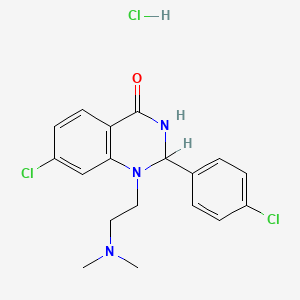






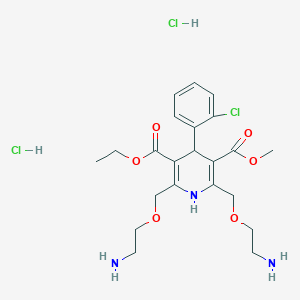
![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)

![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
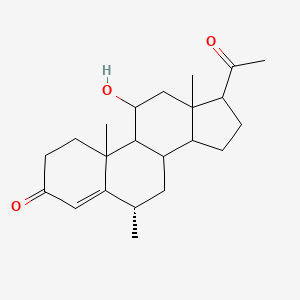
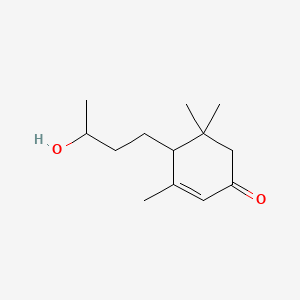
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
